![molecular formula C9H12NNaO2S B1404842 Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate CAS No. 1423025-18-6](/img/structure/B1404842.png)

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate

Overview

Description

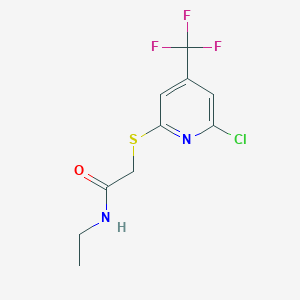

The compound is a sodium salt of an organic compound containing a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains an acetate group, which is a derivative of acetic acid .

Molecular Structure Analysis

The compound likely contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also has an acetate group attached, which consists of two carbon atoms, one of which is double-bonded to an oxygen atom and single-bonded to another oxygen atom, which in turn is bonded to a sodium atom .Chemical Reactions Analysis

Thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, thiazole compounds are aromatic and relatively stable. They are polar due to the presence of heteroatoms (nitrogen and sulfur), and they can participate in hydrogen bonding .Scientific Research Applications

Crystal Structure and Analgesic Activities

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate's crystal structure is part of a two-dimensional polymer that exhibits analgesic, anti-inflammatory, and antipyretic activities. This was discovered in a study examining the non-steroidal anti-inflammatory drug (NSAID) tolmetin sodium (Konovalova, Kovalenko, Kravchenko, & Chuev, 2021).

Catalytic Properties in Chemical Reactions

The compound acts as a catalyst in multi-component reactions. For example, in the solvent-free and ‘on-water’ multicomponent assembling of salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one, sodium acetate facilitates the formation of 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are significant in the treatment of inflammatory diseases (Elinson, Nasybullin, Ryzhkov, & Egorov, 2014).

Role in Complex Formation

In the synthesis of metal complexes, the compound has been used to form complexes with nickel, copper, and zinc. These complexes have potential applications in coordination chemistry and material science (Singh & Baruah, 2008).

Synthesis of Pharmacologically Active Compounds

It is involved in the synthesis of pharmacologically active compounds. For instance, it is used in the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenyl}but-2-eneamides, which may have potential applications in drug discovery (Gein, Bobrovskaya, Russkikh, & Petukhova, 2018).

Aggregation and Spectroscopic Studies

The compound is also studied in terms of molecular aggregation, as observed in spectroscopic studies. This research aids in understanding the physical and chemical behavior of the compound in various solvents and concentrations (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Mechanism of Action

Target of Action

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate is a thiophene-based compound . Thiophene derivatives have been found to interact with a variety of biological targets. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .

Mode of Action

Thiophene derivatives, such as suprofen and articaine, are known to exert their effects through interactions with their targets . For instance, articaine acts as a voltage-gated sodium channel blocker, preventing the propagation of action potentials and thus exerting an anesthetic effect .

Biochemical Pathways

Thiophene derivatives can influence various biochemical pathways depending on their specific targets . For example, voltage-gated sodium channel blockers like articaine can affect the propagation of action potentials in neurons . .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Future Directions

properties

IUPAC Name |

sodium;2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.Na/c1-5(2)9-6(3)13-7(10-9)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOGMOMGXFJWGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CC(=O)[O-])C(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)

![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)